Sodium nitrate-15N

説明

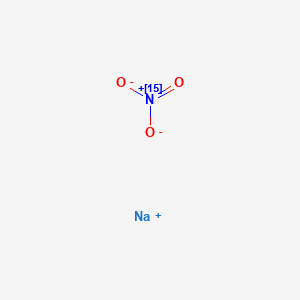

Sodium nitrate-15N is an isotopically enriched compound with a linear formula of Na15NO3 . It has a molecular weight of 85.99 and is used as a standard for quantification of nitrates or for production purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula Na15NO3 . The compound consists of one sodium atom (Na), one nitrogen atom (15N), and three oxygen atoms (O3) .Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 306 °C . The compound is non-combustible but is a powerful oxidizer .Safety and Hazards

Sodium nitrate-15N is classified as an oxidizing solid and can cause serious eye irritation . It may intensify fire and should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

将来の方向性

作用機序

Target of Action

Sodium nitrate-15N primarily targets the body’s nitrate-nitrite-nitric oxide pathway . This pathway plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .

Mode of Action

This compound, when ingested, is converted to nitrite (NO2-) and subsequently to nitric oxide (NO) within the body . Nitric oxide is a potent vasodilator and signaling molecule, influencing a wide range of physiological processes .

Biochemical Pathways

The biochemical pathway affected by this compound is the nitrate-nitrite-nitric oxide pathway . Nitrate obtained from the diet (in this case, this compound) is converted to nitrite in the body, which is then further reduced to nitric oxide . This pathway has significant downstream effects, including vasodilation, modulation of immune response, and neurotransmission .

Pharmacokinetics

The pharmacokinetics of this compound involves rapid and complete absorption in the lungs, with plasma exposure being dose-proportional up to the maximum tolerated dosage level . There is no accumulation following repeated inhalation .

Result of Action

The action of this compound results in increased levels of nitric oxide in the body, leading to vasodilation and improved blood flow . It also influences immune response and neurotransmission . In a study involving porcine ocular tissues, this compound ingestion led to a marked increase in nitrate and nitrite levels in all parts of the eye .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the conversion of nitrate to nitrite and subsequently to nitric oxide can be affected by the presence of certain bacteria in the body . Additionally, the efficacy and stability of this compound may be influenced by factors such as temperature, as it has a melting point of 306°C .

生化学分析

Biochemical Properties

Sodium Nitrate-15N plays a significant role in biochemical reactions. It is involved in nitrogen fixation and assimilation processes, which are vital to the functioning of any ecosystem . The enzymes and proteins it interacts with include nitrate and nitrite reductases, glutamine synthetase, and glutamate synthase . These interactions are primarily reduction reactions, converting nitrate to nitrite and subsequently to nitric oxide within the body .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating inflammatory processes and immune cell function . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to nitrite and subsequently to nitric oxide within the body . This process involves binding interactions with biomolecules and changes in gene expression. It can lead to enzyme inhibition or activation, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that after this compound ingestion, a marked increase in nitrite concentration is observed in various tissues . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, studies have shown that dietary nitrate metabolism in porcine ocular tissues is influenced by this compound supplementation .

Metabolic Pathways

This compound is involved in the nitrogen metabolic pathway. It interacts with enzymes such as nitrate and nitrite reductases, glutamine synthetase, and glutamate synthase . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed through the roots in plants and then transported to the shoots . In the human body, it is absorbed in the digestive system and then distributed to various tissues .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and depend on the specific biochemical context. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

特性

IUPAC Name |

sodium;dioxido(oxo)(15N)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO3.Na/c2-1(3)4;/q-1;+1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDWKYIASSYTQR-YTBWXGASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N+](=O)([O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466018 | |

| Record name | Sodium nitrate-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.988 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31432-45-8 | |

| Record name | Sodium nitrate N-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031432458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium nitrate-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium nitrate-15N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM NITRATE N-15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GNX7H7XF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B42579.png)

![N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B42584.png)

![7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione](/img/structure/B42587.png)